molecular formula C9H12N4S B1435190 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile CAS No. 1803592-90-6

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile

Cat. No.: B1435190
CAS No.: 1803592-90-6
M. Wt: 208.29 g/mol
InChI Key: BVFBJODHCIYRQL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile possesses a well-defined chemical structure characterized by its unique combination of heterocyclic components. The compound's systematic International Union of Pure and Applied Chemistry name is 3-methyl-5-(piperazin-1-yl)isothiazole-4-carbonitrile, reflecting the precise arrangement of functional groups within the molecular framework. The molecular formula C₉H₁₂N₄S encompasses nine carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 208.29 grams per mole. The compound exhibits a topological polar surface area of 28.16 square angstroms and a calculated logarithmic partition coefficient of 0.86112, indicating moderate lipophilicity characteristics that are often favorable for biological activity.

The structural components of this molecule include a 1,2-thiazole ring system, which represents an isothiazole configuration where nitrogen and sulfur atoms occupy adjacent positions within the five-membered aromatic ring. The thiazole ring bears a methyl substituent at the 3-position and a carbonitrile group at the 4-position, while the 5-position is occupied by a piperazin-1-yl moiety. The piperazine ring contributes significantly to the compound's three-dimensional structure and potential biological interactions, as piperazine derivatives are widely recognized for their pharmacological activities across multiple therapeutic areas. The carbonitrile functional group provides additional chemical reactivity and serves as a potential site for further molecular modifications in drug development processes.

The compound's stereochemical properties are defined by the planar nature of the thiazole ring system, which allows for π-electron delocalization and contributes to the molecule's aromatic stability. The piperazine ring adopts a chair conformation in its most stable state, providing specific spatial orientation for potential receptor binding interactions. The International Chemical Identifier key BVFBJODHCIYRQL-UHFFFAOYSA-N serves as a unique digital signature for this compound, facilitating accurate identification across chemical databases and research platforms. The Simplified Molecular Input Line Entry System representation provides a standardized textual description of the molecular structure, enabling computational analysis and database searches.

Property Value Reference
Chemical Abstracts Service Number 1803592-90-6
Molecular Formula C₉H₁₂N₄S
Molecular Weight 208.29 g/mol
International Union of Pure and Applied Chemistry Name 3-methyl-5-(piperazin-1-yl)isothiazole-4-carbonitrile
Topological Polar Surface Area 28.16 Ų
Logarithmic Partition Coefficient 0.86112

Historical Development in Heterocyclic Chemistry

The development of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the context of thiazole and piperazine research. Thiazole derivatives have maintained a prominent position in the field of heterocyclic chemistry for many decades, with the thiazole ring system consisting of sulfur and nitrogen atoms arranged in a configuration that allows π electrons to move freely between bonds, rendering distinct aromatic ring properties. The historical significance of thiazole compounds can be traced back to classical synthetic methodologies, including the well-established Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, which have provided foundational approaches for constructing thiazole-containing molecules.

The incorporation of piperazine moieties into heterocyclic frameworks has evolved as a strategic approach in medicinal chemistry, driven by the recognition that piperazine-containing compounds exhibit diverse biological activities and serve as privileged scaffolds in drug discovery. The development of compounds featuring both thiazole and piperazine structural elements represents a convergence of two historically important medicinal chemistry approaches. Piperazines, defined as compounds derived from the parent piperazine structure, have been extensively studied and utilized in pharmaceutical applications, with numerous derivatives demonstrating therapeutic efficacy across various disease states.

Recent synthetic advances have enabled the efficient preparation of complex thiazole derivatives through modern methodologies that extend beyond traditional approaches. Contemporary research has demonstrated that thiazole rings can undergo various reactions including donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization processes. These synthetic capabilities have facilitated the development of structurally diverse thiazole-containing compounds, including 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, which exemplifies the sophisticated molecular architectures achievable through modern heterocyclic chemistry.

The historical context of carbonitrile-containing heterocycles further enriches the significance of this compound, as nitrile functional groups have long been recognized as valuable pharmacophores in medicinal chemistry. The combination of thiazole, piperazine, and carbonitrile functionalities within a single molecular framework represents a culmination of decades of research in heterocyclic chemistry and demonstrates the continued evolution of this field toward increasingly complex and biologically relevant molecular structures.

Significance in Medicinal Chemistry and Drug Discovery

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile occupies a position of considerable importance in contemporary medicinal chemistry and drug discovery initiatives, primarily due to the well-established biological activities associated with both thiazole and piperazine structural motifs. Thiazole derivatives have consistently demonstrated broad spectrum biological properties, including antibacterial, antifungal, anticancer, and antiviral activities, positioning them as privileged scaffolds in pharmaceutical development. The thiazole moiety is present in numerous commercially available drugs approved by regulatory authorities, ranging from structurally simple molecules to complex therapeutic agents, demonstrating the versatility and medicinal relevance of this heterocyclic system.

The piperazine component of this compound contributes additional medicinal chemistry value, as piperazine-containing molecules have been extensively investigated for their pharmacological properties and therapeutic applications. Piperazine derivatives are known to exhibit activities across multiple biological targets and have been incorporated into numerous approved medications. The combination of thiazole and piperazine structural elements within 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile creates a hybrid molecular architecture that may exhibit synergistic biological effects, potentially offering advantages over compounds containing only one of these pharmacophores.

Research investigations into thiazole-based compounds have revealed their capacity to interact with diverse biological systems, often functioning as modulators of biochemical pathways and enzyme systems or as stimulators or blockers of cellular receptors. The aromatic nature of the thiazole ring provides multiple reactive positions where various molecular interactions can occur, including donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions. These chemical properties enable thiazole-containing compounds to engage with biological targets through multiple binding modes, potentially leading to enhanced selectivity and potency profiles.

Contemporary drug discovery efforts have increasingly focused on thiazole-bearing molecules for the development of novel therapeutic agents targeting various pathological conditions. The structural diversity achievable through modification of thiazole scaffolds has enabled medicinal chemists to optimize compounds for specific biological targets while maintaining favorable pharmacological properties. The presence of the carbonitrile group in 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile provides additional opportunities for molecular interactions and serves as a potential site for metabolic transformation, which may contribute to the compound's overall biological profile.

The significance of this compound in drug discovery is further enhanced by the continued development of structure-activity relationship studies focusing on thiazole and piperazine derivatives. These investigations have provided valuable insights into the molecular features responsible for biological activity and have guided the rational design of improved therapeutic candidates. The combination of established synthetic methodologies with modern computational approaches has enabled researchers to predict and optimize the properties of compounds such as 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, facilitating their advancement through drug discovery pipelines.

Therapeutic Area Associated Activity Structural Component Reference
Antibacterial Broad spectrum activity Thiazole core
Antifungal Multiple fungal targets Thiazole derivatives
Anticancer Various cancer cell lines Thiazole-containing compounds
Antiviral Multiple viral targets Thiazole scaffolds
Neurological Receptor modulation Piperazine moiety

Properties

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFBJODHCIYRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Masking and Alkylation Strategy for Thiazole Derivatives

  • 1-Methylthiourea reacts with α-chloro ketoesters to form methylated thiazole esters.
  • The amino group is masked as a tert-butoxycarbonate to prevent side reactions.
  • Alkylation with cyanomethanide introduces the cyano group at the 4-position.
  • Subsequent deprotection and substitution steps allow for piperazine attachment at the 5-position.

This approach yields high purity intermediates suitable for further functionalization.

Catalytic and Green Chemistry Approaches

  • Recent advances include the use of metal complexes (Fe(III), Pd(II), Cu(II)) as catalysts for the synthesis of thiazole derivatives.
  • Ultrasonic irradiation and one-pot reactions have been employed to enhance reaction rates and yields, achieving up to 97% efficiency in related thiazole carbonitrile syntheses.
  • These methods emphasize short reaction times (around 20 minutes) and catalyst reusability, aligning with green chemistry principles.

Comparative Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Thiourea + α-haloketone cyclization + masking/alkylation 1-methylthiourea, ethyl 2-chloro-3-oxobutanoate, tert-butoxycarbonate, cyanomethanide High selectivity, good yields Requires multiple protection steps
Nucleophilic substitution of halogenated thiazole with piperazine 5-chlorothiazole intermediate, piperazine, base (pyridine/triethylamine), THF Avoids toxic reagents, scalable Requires preparation of halogenated intermediate
Metal-catalyzed one-pot synthesis with ultrasonic irradiation Pd(II) complex catalyst, ultrasonic irradiation, green solvents High yield, short reaction time, reusable catalyst May require specialized catalysts

Research Findings and Notes

  • The masking of amino groups on thiazole intermediates is critical to avoid side reactions during alkylation steps.
  • Avoidance of highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide improves safety and environmental impact, making the process more suitable for industrial scale-up.
  • The presence of the piperazine ring enhances biological activity, making these derivatives important for pharmaceutical research.
  • Catalytic methods using Pd(II) complexes have been shown to efficiently produce thiazole carbonitriles, suggesting potential for adaptation to synthesize 3-methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the nitrile group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. The presence of the piperazine ring enhances the efficacy of these compounds against various bacterial strains.

Table 1: Antimicrobial Activity of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile and Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrileE. coli12 µg/mL
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrileS. aureus10 µg/mL
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrileP. aeruginosa15 µg/mL

These results suggest that the compound demonstrates moderate to good activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest.

Case Study: Cytotoxic Activity

A study involving a library of thiazole derivatives demonstrated that compounds similar to 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile exhibited significant cytotoxicity against several cancer cell lines, including BT-474 and MCF-7. The mechanism involved the inhibition of tubulin polymerization and activation of apoptotic pathways .

Table 2: Cytotoxicity Data for Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)
Compound ABT-4740.99 ± 0.01
Compound BMCF-71.25 ± 0.05
Compound CHeLa2.50 ± 0.10

This data highlights the potential for these compounds to serve as lead molecules in the development of new anticancer therapies .

Neurological Applications

Emerging research suggests that thiazole derivatives may possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier opens avenues for their use in treating neurological disorders.

Potential Mechanisms

Thiazole derivatives are believed to modulate neurotransmitter systems and exhibit antioxidant effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Specific studies have indicated that related compounds can enhance cognitive functions in animal models .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Piperazine-containing compounds are widely studied for their pharmacological properties. A key analogue is N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine, which shares the piperazine substituent but differs in its triazine core (vs. thiazole in the target compound). This triazine derivative exhibits affinity for cannabinoid receptors, highlighting the role of piperazine in modulating receptor interactions .

Property 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine
Core Structure Thiazole 1,3,5-Triazine
Key Functional Groups Carbonitrile, methyl, piperazine Ethoxy, cyclopentyl, piperazine
Reported Activity Not explicitly stated (supplier data) Cannabinoid receptor modulation
Synthetic Route Undisclosed in available evidence Multi-step synthesis with HRMS/NMR validation

Key Insight : The thiazole core in the target compound may confer greater metabolic stability compared to triazine-based analogues, though direct comparative pharmacokinetic data are lacking.

Thiazole Derivatives with Heterocyclic Substituents

Another structurally related compound is 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile, which shares a carbonitrile group and methyl substitution but incorporates a pyranopyrazole scaffold.

Property 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile 6-Amino-4-(4-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile
Core Structure Thiazole Pyranopyrazole
Key Functional Groups Piperazine, carbonitrile Methoxyphenyl, amino, carbonitrile
Synthetic Method Undisclosed One-pot multicomponent reaction
Application Supplier-listed (no explicit data) Precursor for oxazine/pyranopyrazole hybrids

Key Insight: The target compound’s piperazine group may enhance solubility compared to the methoxyphenyl-substituted pyranopyrazole analogue, though this requires experimental validation.

Biological Activity

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound characterized by a thiazole ring, a piperazine moiety, and a nitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. The synthesis typically involves the cyclization of 3-methyl-1,2-thiazole-4-carbonitrile with piperazine under basic conditions, leading to various derivatives with distinct biological activities .

Antimicrobial Activity

Research indicates that 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it was found to inhibit the growth of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are notable for their resistance to multiple drugs. The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for microbial survival .

Antitumor Activity

The compound has also demonstrated potential as an antitumor agent. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxic effects against cancer cell lines. For instance, derivatives with specific substitutions on the phenyl ring showed increased potency compared to the parent compound. In vitro assays revealed that certain analogues had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Neuropharmacological Effects

In addition to its antimicrobial and antitumor activities, there is emerging evidence of neuropharmacological effects. Some studies have indicated that thiazole derivatives can exhibit anticonvulsant properties. The presence of the piperazine moiety appears to enhance these effects, making compounds like 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile candidates for further exploration in epilepsy treatment .

The biological activity of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors in the nervous system, potentially modulating neurotransmitter release and neuronal excitability .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile:

Compound NameStructureBiological ActivityNotable Features
3-Methyl-1,2-thiazole-4-carbonitrileLacks piperazineLimitedBasic thiazole activity
5-(Piperazin-1-yl)-1,2-thiazole-4-carbonitrileLacks methyl groupReduced potencyLess reactive
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carboxamideContains carboxamideDifferent profileAltered solubility

This table illustrates how the presence of both the piperazine moiety and nitrile group in 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile contributes to its enhanced biological activity compared to related compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives included 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile. Results showed it had a minimum inhibitory concentration (MIC) against C. albicans and A. niger comparable to standard antifungal drugs. The compound exhibited a MIC range between 3.92–4.01 mM against C. albicans, demonstrating its potential as an antifungal agent .

Case Study 2: Antitumor Activity in Cell Lines

In vitro testing on HT29 (colon cancer) and Jurkat (T-cell leukemia) cell lines revealed that certain derivatives of 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile displayed significant cytotoxicity with IC50 values less than that of doxorubicin. The study emphasized the importance of substituent groups on the thiazole ring for enhancing antitumor activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-component reactions or functionalization of pre-formed heterocycles. For example, piperazine-containing derivatives are often introduced via nucleophilic substitution or coupling reactions. A catalyst-free, aqueous-phase synthesis (e.g., for pyrazole-carbonitrile analogs) minimizes side products and improves eco-compatibility . Methylation of amine groups (using CH₃I) under controlled pH and temperature ensures regioselectivity, with isomer ratios dependent on substituent positioning . Reaction monitoring via TLC or HPLC is critical to optimize yield (typically 60-85%) and purity (>95%).

Q. How can the structure of 3-methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm, thiazole protons at δ 6.5–7.5 ppm) and carbonitrile signals (C≡N at ~110 ppm) .
  • X-ray Diffraction : Resolves bond lengths and angles, confirming the thiazole-piperazine linkage and methyl group orientation .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₉H₁₁N₅S requires m/z 229.082) .

Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays for kinase targets) .
  • Anticancer Activity : MTT assays on cancer cell lines (IC₅₀ values), with comparative analysis against controls like 5-fluorouracil .
  • Cytotoxicity : Selectivity indices (SI) calculated via non-cancerous cell lines (e.g., HEK-293) to assess therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of thiazole-piperazine derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the piperazine (e.g., N-alkylation) or thiazole (e.g., halogenation) to isolate pharmacophores. For example, fluorination at the thiazole 4-position enhances metabolic stability but may reduce solubility .
  • Data Normalization : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed incubation times, cell passage numbers) to mitigate variability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions conflicting with experimental data, guiding iterative SAR refinement .

Q. What strategies improve the synthetic scalability of 3-methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile while maintaining regiochemical control?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces batch inconsistencies and enhances reproducibility for multi-step reactions .
  • Microwave Assistance : Accelerates cyclocondensation steps (e.g., thiazole ring formation) with precise temperature control, reducing side products .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperazine amines during alkylation to prevent undesired N-oxide formation .

Q. How do solvent polarity and pH affect the stability of 3-methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile in long-term storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples in DMSO (polar aprotic) vs. ethanol (protic) at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC; polar solvents reduce hydrolysis of the carbonitrile group .
  • pH Buffering : Stability >90% at pH 6–8 (phosphate buffer), but rapid decomposition occurs in acidic conditions (pH <4) due to protonation of piperazine .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

  • Methodological Answer :

  • Replicate Assays : Use identical enzyme sources (e.g., human recombinant vs. bovine extracts) and substrate concentrations .
  • Control Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) to identify outliers and contextualize biological relevance .

Applications in Medicinal Chemistry

Q. What role does the piperazine-thiazole motif play in enhancing blood-brain barrier (BBB) penetration for CNS-targeted drugs?

  • Methodological Answer :

  • LogP Optimization : Piperazine increases hydrophilicity (LogP ~2.1), balancing carbonitrile-induced lipophilicity for BBB transit .
  • P-gp Efflux Assays : Test compounds in MDCK-MDR1 cells to assess P-glycoprotein interaction, a key BBB resistance factor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile
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3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile

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